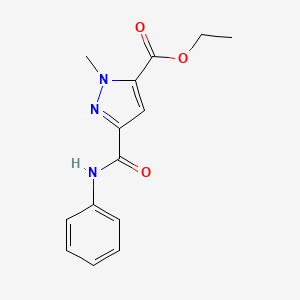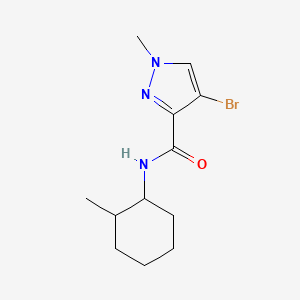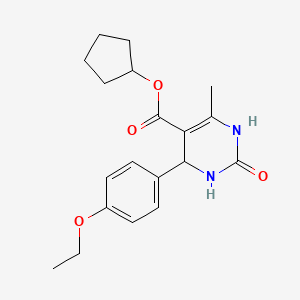![molecular formula C15H14BrN3O4S2 B10897939 2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B10897939.png)
2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a methoxybenzenesulfonate group, and a hydrazonomethyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE typically involves multiple steps:
-
Formation of the Hydrazonomethyl Intermediate: : This step involves the reaction of a suitable aldehyde with hydrazine to form the hydrazone intermediate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
-
Introduction of the Aminocarbothioyl Group: : The hydrazone intermediate is then reacted with thiocarbamide in the presence of a base such as sodium hydroxide to introduce the aminocarbothioyl group.
-
Bromination: : The bromophenyl group is introduced through a bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent.
-
Sulfonation: : Finally, the methoxybenzenesulfonate group is introduced through a sulfonation reaction, often using methanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE: can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the hydrazone group to an amine.
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : Potential use as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or receptors.
-
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
-
Industry: : Could be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE exerts its effects depends on its specific application:
-
Biochemical Interactions: : The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. This could involve binding to the active site or allosteric sites of the enzyme or receptor.
-
Molecular Targets and Pathways: : Potential targets include enzymes involved in metabolic pathways, signaling proteins, and receptors on cell surfaces. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other hydrazone derivatives, bromophenyl compounds, and methoxybenzenesulfonates.
Uniqueness: The combination of the hydrazonomethyl group with the bromophenyl and methoxybenzenesulfonate groups makes this compound unique. This specific structure may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H14BrN3O4S2 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14BrN3O4S2/c1-22-11-3-5-12(6-4-11)25(20,21)23-14-7-2-10(8-13(14)16)9-18-19-15(17)24/h2-9H,1H3,(H3,17,19,24)/b18-9+ |
InChI Key |
ZNRRJRBJXVXONR-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)N)Br |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=S)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B10897859.png)
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10897867.png)

![1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10897878.png)
![(4Z)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10897880.png)


![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897894.png)
![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10897917.png)

![4-{[(E)-{3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897941.png)

